molecular formula C24H26FNNaO4 B14750829 CID 168011738

CID 168011738

Cat. No.: B14750829
M. Wt: 440.5 g/mol
InChI Key: CUOKYGJQSIKNFS-WPPSXBOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5R)-Fluvastatin D6 sodium is a deuterated form of fluvastatin, a synthetic lipid-lowering agent belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels in the blood and prevent cardiovascular diseases. The deuterated version, (3S,5R)-Fluvastatin D6 sodium, is specifically designed to enhance the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-Fluvastatin D6 sodium involves multiple steps, starting from commercially available starting materials. The key steps include:

    Stereoselective Synthesis: The stereoselective synthesis of the (3S,5R) configuration is achieved through chiral catalysts or chiral auxiliaries.

    Deuteration: Specific hydrogen atoms in the fluvastatin molecule are replaced with deuterium using deuterated reagents under controlled conditions.

    Sodium Salt Formation: The final step involves the conversion of the deuterated fluvastatin to its sodium salt form by reacting it with sodium hydroxide.

Industrial Production Methods

Industrial production of (3S,5R)-Fluvastatin D6 sodium follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-Fluvastatin D6 sodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with modified functional groups.

Scientific Research Applications

(3S,5R)-Fluvastatin D6 sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.

    Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated compounds.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.

    Industry: Applied in the development of new lipid-lowering agents with improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of (3S,5R)-Fluvastatin D6 sodium involves the inhibition of HMG-CoA reductase, an enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower blood cholesterol levels. The deuteration enhances the stability and metabolic profile of the compound, resulting in prolonged action and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

    Fluvastatin: The non-deuterated version of (3S,5R)-Fluvastatin D6 sodium.

    Rosuvastatin: Another statin with a similar mechanism of action but different chemical structure.

    Atorvastatin: A widely used statin with a different pharmacokinetic profile.

Uniqueness

(3S,5R)-Fluvastatin D6 sodium is unique due to its deuterated nature, which provides enhanced pharmacokinetic properties compared to its non-deuterated counterparts. The presence of deuterium atoms increases the metabolic stability and reduces the rate of degradation, leading to improved efficacy and safety profiles.

Properties

Molecular Formula

C24H26FNNaO4

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/b12-11+;/t18-,19-;/m0./s1/i1D3,2D3;

InChI Key

CUOKYGJQSIKNFS-WPPSXBOFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F.[Na]

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F.[Na]

Origin of Product

United States

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